molecular formula C19H25N5O6 B2486711 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-65-0

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2486711
CAS No.: 941873-65-0
M. Wt: 419.438
InChI Key: DNODXGKYTVIUGY-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O6 and its molecular weight is 419.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research on similar compounds has focused on the synthesis of bromophenols coupled with nucleoside base derivatives, showcasing methods to create complex molecules with potential biological activities (Ma et al., 2007). Another study detailed the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, providing insights into chemical modifications that could enhance or modulate the activity of purine-based structures (Chłoń-Rzepa et al., 2004).

Potential Biological Activities

The cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones was investigated, suggesting possible therapeutic applications in cardiovascular diseases. The study highlighted compounds showing strong prophylactic antiarrhythmic activity and hypotensive activity (Chłoń-Rzepa et al., 2004). This indicates the potential of structurally similar compounds for the development of new cardiovascular drugs.

Chemical Reactions and Properties

Research into the chemical properties and reactions of related compounds includes the study of their synthesis pathways, highlighting the diverse chemical reactions they can undergo and the potential to generate a wide range of derivatives with varied biological activities. For example, the facile synthesis of novel heterocyclic compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate demonstrates the chemical versatility and potential applications in developing new therapeutic agents (Koza et al., 2013).

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O6/c1-11(25)8-20-18-21-16-15(17(27)22-19(28)23(16)2)24(18)9-12(26)10-30-14-6-4-13(29-3)5-7-14/h4-7,11-12,25-26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODXGKYTVIUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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